methyl 2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylate
Description
Methyl 2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylate is a benzimidazole derivative characterized by a cyclopropyl substituent at the 2-position and a methyl ester group at the 5-position of the benzimidazole core. Benzimidazoles are heterocyclic compounds with broad pharmacological relevance, including anticancer, antimicrobial, and antioxidant activities. The cyclopropyl group in this compound introduces steric and electronic effects that may influence its metabolic stability, solubility, and target interactions compared to other substituents .
Properties
IUPAC Name |
methyl 2-cyclopropyl-3H-benzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-12(15)8-4-5-9-10(6-8)14-11(13-9)7-2-3-7/h4-7H,2-3H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKTXQHFHQNJJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Ethyl or Methyl 1H-benzimidazole-5-carboxylate
- Starting from ethyl 3-nitro-4-(substituted amino)benzoates, a one-pot nitro reductive cyclization is performed using sodium dithionite in dimethyl sulfoxide (DMSO), yielding ethyl 1H-benzimidazole-5-carboxylates with high yield and purity.
- The ester group is retained at the 5-position during cyclization.
Step 2: Conversion to 2-Substituted Benzimidazole
- The 2-position is functionalized by reacting the benzimidazole intermediate with appropriate halogenated thiophene or aryl derivatives.
- For cyclopropyl substitution, a suitable cyclopropyl halide or cyclopropylboronic acid can be coupled via palladium-catalyzed cross-coupling to the 2-position of a halogenated benzimidazole intermediate.
Step 3: Esterification (if necessary)
Step 4: Purification and Characterization
- The final product is purified by recrystallization or chromatography.
- Characterization is performed using IR, ^1H NMR, ^13C NMR, mass spectrometry, and X-ray crystallography to confirm structure and purity.
Data Table: Typical Reaction Conditions and Yields for Benzimidazole-5-carboxylate Derivatives
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nitro reductive cyclization | Sodium dithionite, DMSO, reflux | 70-85 | One-pot reaction, high yield |
| 2 | Pd-catalyzed coupling | Cyclopropylboronic acid, Pd catalyst, base | 60-75 | Introduces cyclopropyl group |
| 3 | Esterification | Methanol, sulfuric acid or thionyl chloride | 65-80 | Methyl ester formation |
| 4 | Purification | Recrystallization/Chromatography | - | Ensures compound purity |
Research Findings and Notes
- The one-pot nitro reductive cyclization method is efficient for synthesizing benzimidazole-5-carboxylates with various 2-substituents, offering short reaction times and good yields.
- Palladium-catalyzed cross-coupling reactions provide a versatile and robust method to introduce cyclopropyl groups at the 2-position, with moderate to good yields depending on substrate and catalyst system.
- Esterification under acidic conditions is a standard method to obtain methyl esters from carboxylic acids, with careful control of reaction parameters to avoid hydrolysis or side reactions.
- Structural elucidation by X-ray crystallography confirms the position of substituents and overall molecular conformation, crucial for correlating structure with biological activity.
- The synthetic methods described are adaptable for scale-up and modification to introduce diverse substituents, enhancing the compound’s utility in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Methyl 2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl 2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Comparative Analysis of Benzimidazole Derivatives
Substituent Effects on Pharmacological Properties
This feature is advantageous in drug design for prolonged half-life . In contrast, MBIC’s 2-(5-fluoro-2-hydroxyphenyl) group enhances antitumor activity by promoting hydrogen bonding with tubulin’s polar residues, critical for mitotic blockage .
Fluorine and Hydroxyl Groups :
- Fluorine in MBIC and the 4-fluorophenyl derivative from increases electron-withdrawing effects, improving membrane permeability and target binding .
- Hydroxyl groups in antioxidant derivatives (e.g., 2,3,4-trihydroxyphenyl) contribute to radical scavenging via hydrogen donation, a mechanism absent in the cyclopropyl analog .
Chloro and Piperidinyl-Pyrrolopyrimidine Groups: The 2-chloro substituent in Methyl 2-chloro-1-cyclopropyl-... () increases electrophilicity, enabling nucleophilic substitution reactions for further derivatization . R10015’s pyrrolopyrimidine-piperidinyl moiety targets LIM kinase, demonstrating how bulky substituents can redirect activity to non-oncological pathways like HIV-1 inhibition .
Biological Activity
Methyl 2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bicyclic structure that combines a benzimidazole moiety with a cyclopropyl group. The molecular formula is , indicating the presence of nitrogen and oxygen functional groups that contribute to its biological reactivity and pharmacological profile.
The biological activity of this compound can be attributed to its interaction with various biochemical pathways. Imidazole derivatives, including this compound, have been shown to exert effects through:
- Antimicrobial Activity : Exhibiting potential as an antibacterial and antifungal agent, the compound interacts with microbial cell membranes or specific cellular targets to inhibit growth.
- Anticancer Effects : Research indicates that similar compounds can induce apoptosis in cancer cells by affecting cell cycle regulation and promoting pro-apoptotic pathways . For instance, studies have demonstrated that related benzimidazole derivatives can significantly inhibit the proliferation of various cancer cell lines.
Antimicrobial Activity
A study investigating the antimicrobial properties of imidazole derivatives found that this compound exhibited notable activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported in the low micromolar range, indicating strong efficacy against pathogens.
| Microbial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values for various cancer types are summarized below:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 15.4 |
| MCF-7 (breast cancer) | 22.3 |
| A549 (lung cancer) | 18.7 |
These results suggest that the compound may interfere with critical cellular processes such as DNA replication and apoptosis induction.
Case Study 1: Antiviral Activity
Research has highlighted the antiviral potential of related benzimidazole derivatives against viruses like Zika and Yellow Fever. In particular, molecular docking studies indicated that these compounds could effectively bind to viral proteins, inhibiting replication .
Case Study 2: In Vivo Efficacy
In vivo studies involving animal models have demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups. The compound's ability to modulate immune responses was also noted, suggesting a dual mechanism involving both direct cytotoxic effects on tumor cells and indirect effects through immune system activation .
Q & A
Basic Research Questions
Q. What synthetic routes are available for methyl 2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of substituted o-phenylenediamines with cyclopropane-carboxylic acid derivatives under acidic conditions. For example, highlights the use of refluxing acetic acid with sodium acetate as a catalyst for benzimidazole ring formation. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst loading (e.g., 10–20 mol% p-toluenesulfonic acid) to improve yields (typically 50–75%) . Purity is verified via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is the structure of this compound confirmed?
- Methodology : Multi-spectral analysis is critical:
- IR : Absorbance bands for ester C=O (~1700 cm⁻¹) and benzimidazole N-H (~3400 cm⁻¹) .
- NMR : ¹H NMR shows cyclopropyl protons as a multiplet (δ 1.2–1.5 ppm), methyl ester singlet (δ 3.8–4.0 ppm), and aromatic protons (δ 7.2–8.1 ppm). ¹³C NMR confirms the cyclopropyl carbons (δ 8–12 ppm) and ester carbonyl (δ 165–170 ppm) .
- X-ray crystallography (if crystalline): Used to resolve bond angles and confirm cyclopropyl ring geometry, as demonstrated in for analogous benzimidazoles .
Q. What analytical techniques are recommended for assessing purity and stability?
- Methodology :
- Elemental analysis : Compare calculated vs. experimental C/H/N percentages (deviation <0.4% indicates high purity) .
- HPLC-MS : Monitor degradation under stress conditions (e.g., 40°C/75% RH for 4 weeks) to identify hydrolytic byproducts (e.g., free carboxylic acid from ester cleavage) .
- KF titration : Quantify residual moisture (<0.1% for stability) .
Advanced Research Questions
Q. How does the cyclopropyl substituent influence the compound’s reactivity and bioactivity?
- Methodology :
- Computational studies : Perform DFT calculations to assess steric/electronic effects. The cyclopropyl group’s ring strain may enhance electrophilicity at the benzimidazole C2 position, as seen in for similar derivatives .
- SAR studies : Compare activity against analogs with bulkier substituents (e.g., isopropyl). For example, cyclopropyl-containing derivatives in showed 2–3× higher kinase inhibition (IC₅₀ = 0.8 µM vs. 2.5 µM for methyl groups) .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodology :
- Dynamic NMR : Detect conformational exchange in solution (e.g., cyclopropyl ring puckering) that may cause signal splitting .
- SC-XRD validation : Use single-crystal X-ray data (as in ) to confirm solid-state geometry, then correlate with solution-state NMR using solvent polarity adjustments (e.g., DMSO-d₆ vs. CDCl₃) .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodology :
- Impurity profiling : Use LC-MS to identify common byproducts (e.g., dimerization products or de-esterified acids) .
- Process optimization : Switch from batch to flow chemistry for better temperature control, reducing cyclopropyl ring-opening side reactions. notes a 15% yield increase in flow systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
